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Compound of Interest

Compound Name: SCH-23390 hydrochloride

Cat. No.: B140886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(+)-SCH 23390 hydrochloride, a

cornerstone pharmacological tool in the study of the dopaminergic system. This document

details its chemical properties, mechanism of action, key experimental protocols, and relevant

quantitative data to support its application in neuroscience and drug development.

Chemical and Physical Properties
(R)-(+)-SCH 23390 hydrochloride, with the IUPAC name (R)-8-chloro-3-methyl-5-phenyl-

2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride, is a synthetic halobenzazepine. It is a

highly potent and selective antagonist of the D1-like family of dopamine receptors (D1 and D5).

[1][2]
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Property Value

Molecular Formula C₁₇H₁₈ClNO · HCl

Molecular Weight 324.24 g/mol

CAS Number 125941-87-9

Appearance White solid

Solubility
Soluble in water (>5 mg/mL), DMSO (~20

mg/mL), and Ethanol (~5 mg/mL)

SMILES
Cl[H].CN1CCc2cc(Cl)c(O)cc2--INVALID-LINK--

c3ccccc3

InChI Key OYCAEWMSOPMASE-XFULWGLBSA-N

Pharmacological Profile and Quantitative Data
(R)-(+)-SCH 23390 hydrochloride is renowned for its high affinity and selectivity for the D1 and

D5 dopamine receptors. While it exhibits high selectivity, it is important to note its affinity for

certain serotonin receptors, particularly at higher concentrations.[1][2] Its antagonist activity at

D1-like receptors makes it an invaluable tool for dissecting the role of this receptor subfamily in

various physiological and pathological processes.[2][3]

Receptor Subtype Binding Affinity (Ki) Functional Activity Reference(s)

Dopamine D1 0.2 nM Antagonist [1][2][4]

Dopamine D5 0.3 nM Antagonist [1][2][4]

Serotonin 5-HT2C 9.3 nM Agonist [1][4]

Serotonin 5-HT1C High Affinity - [1][2]

Serotonin 5-HT2 High Affinity - [1][2]

GIRK Channels IC50 = 268 nM Inhibition [1][4]
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Note: In vivo, the doses of (R)-(+)-SCH 23390 hydrochloride required to elicit responses via

serotonin receptors are generally more than tenfold higher than those needed for D1 receptor-

mediated effects.[1][2]

Mechanism of Action and Signaling Pathway
(R)-(+)-SCH 23390 hydrochloride exerts its pharmacological effects by competitively blocking

the binding of dopamine to D1-like receptors. These G-protein coupled receptors are primarily

coupled to the Gαs/olf subunit, which, upon activation, stimulates adenylyl cyclase. This

enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in

intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then

phosphorylates a variety of downstream effector proteins, including DARPP-32 (dopamine- and

cAMP-regulated phosphoprotein, 32 kDa) and CREB (cAMP response element-binding

protein), which in turn regulate neuronal excitability, gene expression, and synaptic plasticity.

By blocking the initial step in this cascade, (R)-(+)-SCH 23390 effectively inhibits all

subsequent downstream signaling.
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Dopamine D1 receptor signaling pathway and its blockade by (R)-(+)-SCH 23390
hydrochloride.

Experimental Protocols
(R)-(+)-SCH 23390 hydrochloride is utilized in a variety of in vitro and in vivo experimental

paradigms. Below are detailed methodologies for some of its principal applications.

Radioligand Binding Assay
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This protocol is employed to determine the binding affinity of a test compound for the D1

receptor using [³H]SCH-23390.

Materials:

Rat striatal tissue (or other tissue/cells expressing D1 receptors)

[³H]SCH-23390

Unlabeled (R)-(+)-SCH 23390 hydrochloride (for determining non-specific binding)

Test compounds

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

Scintillation fluid

Filtration apparatus

Scintillation counter

Procedure:

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold binding

buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet

the membranes from the supernatant by high-speed centrifugation, wash the pellet, and

resuspend it in fresh binding buffer. Determine the protein concentration of the membrane

preparation.[1]

Assay Setup: In a 96-well plate, combine the striatal membrane preparation, a fixed

concentration of [³H]SCH-23390 (typically near its Kd value), and varying concentrations of

the unlabeled test compound. For the determination of total binding, add binding buffer

instead of the test compound. For non-specific binding, add a high concentration of

unlabeled (R)-(+)-SCH 23390 hydrochloride.
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Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient

to reach equilibrium (e.g., 60 minutes).[5]

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound

radioligand from the free radioligand.[1]

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioactivity.

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.[1]

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the concentration of the test compound that inhibits 50% of the

specific binding of [³H]SCH-23390 (IC50). Calculate the inhibitory constant (Ki) using the

Cheng-Prusoff equation.
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Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific

brain regions of awake, freely-moving animals following the administration of (R)-(+)-SCH

23390 hydrochloride.

Materials:
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Stereotaxic apparatus

Microdialysis probes

Perfusion pump and fraction collector

HPLC with electrochemical detection

Artificial cerebrospinal fluid (aCSF)

(R)-(+)-SCH 23390 hydrochloride solution

Procedure:

Probe Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically

implant a microdialysis probe into the target brain region (e.g., striatum or nucleus

accumbens). Allow the animal to recover from surgery.[1]

Baseline Collection: Perfuse the microdialysis probe with aCSF at a low flow rate. Collect

several baseline dialysate samples to establish stable extracellular levels of dopamine and

its metabolites.[1]

Drug Administration: Administer (R)-(+)-SCH 23390 hydrochloride either systemically (e.g.,

via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[1]

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug

administration.

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the

dialysate samples using HPLC with electrochemical detection.[1]

Data Analysis: Express the neurotransmitter levels after drug administration as a percentage

of the baseline levels to determine the effect of D1 receptor blockade.[1]

Locomotor Activity Assessment
This protocol is used to evaluate the effect of (R)-(+)-SCH 23390 hydrochloride on

spontaneous or drug-induced locomotor activity.
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Materials:

Open field arena equipped with photobeam detectors or a video tracking system

(R)-(+)-SCH 23390 hydrochloride solution

Vehicle solution (e.g., saline)

Stimulant drug (e.g., cocaine or amphetamine), if applicable

Procedure:

Habituation: Habituate the animals to the testing environment and handling procedures to

minimize stress-induced alterations in activity.[3]

Drug Administration: Administer the desired dose of (R)-(+)-SCH 23390 hydrochloride or

vehicle via the chosen route (e.g., intraperitoneal injection).[3]

Pretreatment Time: Allow for a specific pretreatment time to ensure the drug has reached its

site of action.

Testing: If assessing the blockade of stimulant-induced hyperlocomotion, administer the

stimulant drug. Place the animal in the center of the open field arena.[3]

Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for a

predetermined duration (e.g., 30-60 minutes).[1][3]

Data Analysis: Compare the locomotor activity between the different treatment groups using

appropriate statistical methods (e.g., ANOVA).[3]

Conclusion
(R)-(+)-SCH 23390 hydrochloride remains an indispensable pharmacological agent for the

investigation of the D1-like dopamine receptor system. Its high potency and selectivity, coupled

with its utility in a wide range of established experimental protocols, ensure its continued

importance in basic neuroscience research and in the preclinical development of novel

therapeutics for neurological and psychiatric disorders. Careful consideration of its
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pharmacological profile, including its off-target effects at higher concentrations, is crucial for the

robust design and interpretation of experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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